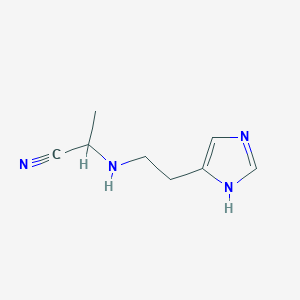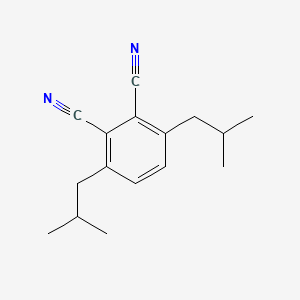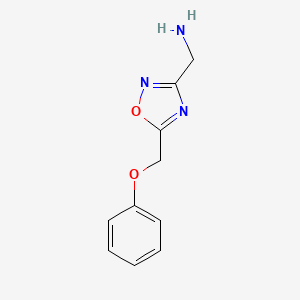![molecular formula C15H12N2S B12820061 6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12820061.png)
6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that features a fused ring system combining an imidazole and a thiazole ring with a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-naphthylamine with α-haloketones in the presence of a base, followed by cyclization with thiourea. The reaction conditions often involve:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst/Base: Potassium carbonate or sodium hydroxide
The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the desired product.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This can involve:
Continuous flow reactors: To maintain consistent reaction conditions and improve scalability.
Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically with reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the naphthalene ring or the imidazole-thiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Halogenation with bromine or chlorine, nitration with nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism by which 6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole exerts its effects is often related to its ability to interact with biological macromolecules. It can:
Bind to enzymes: Inhibiting their activity by occupying the active site or altering the enzyme’s conformation.
Interact with DNA: Intercalating between base pairs, thereby affecting DNA replication and transcription.
Modulate receptors: Acting as an agonist or antagonist to various receptors, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Naphthalen-1-yl)-5,6-dihydroimidazo[2,1-b]thiazole
- 3-Methyl-6-(naphthalen-2-yl)-imidazo[2,1-b]thiazole
- 6-(Naphth-2-yl)-3-(trifluoromethyl)imidazo[2,1-b]thiazole
Uniqueness
6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H12N2S |
|---|---|
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C15H12N2S/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-17-7-8-18-15(17)16-14/h1-9,14H,10H2 |
Clave InChI |
ISLAKABVTJWHLB-UHFFFAOYSA-N |
SMILES canónico |
C1C(N=C2N1C=CS2)C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,7-Bis(5-bromo-4-(2-decyltetradecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12820014.png)



![2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12820036.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12820048.png)



